molecular formula C7H8N4 B3073723 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018143-51-5

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B3073723
CAS No.: 1018143-51-5
M. Wt: 148.17 g/mol
InChI Key: BWEDESALKLSRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl substituent at position 2 and an amine group at position 4. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. It is frequently utilized as a building block for synthesizing bioactive molecules, particularly adenosine receptor antagonists and enzyme inhibitors . Its synthesis typically involves multi-step routes, including cyclocondensation reactions and Suzuki couplings, as evidenced by its role in generating intermediates like anagliptin analogs . Safety data indicate moderate toxicity (oral LD50: Category 4) and eye irritation risks, necessitating careful handling .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 of dichlorinated derivatives undergoes selective displacement with nitrogen nucleophiles. In a demonstrated protocol:

ReagentConditionsProductYieldSource
MorpholineK₂CO₃, RT, 12 hrs7-Morpholino-2-methylpyrazolo[1,5-a]pyrimidin-6-amine94%
Piperidine derivativesDIPEA, DMF, 80°C, 6 hrs7-(Piperidinyl)-substituted analogs82-89%

This positional selectivity arises from enhanced electrophilicity at C7 due to electron-withdrawing effects of the pyrimidine ring.

Condensation Reactions

The primary amine at position 6 participates in condensations with carbonyl compounds:

Key examples include:

  • β-Dicarbonyl compounds : React with the amine to form fused tetracyclic systems via cyclocondensation under microwave irradiation (120°C, 20 min).

  • Aldehydes : Form Schiff base intermediates that undergo subsequent cyclization to yield imidazo-fused derivatives (e.g., with benzaldehyde in ethanol/HCl).

Halogenation and Functionalization

Directed halogenation enables further derivatization:

Chlorination:

  • PCl₃/POCl₃ : Converts hydroxyl groups to chlorides at positions 5 and 7 (61% yield for 5,7-dichloro intermediate).

Bromination:

  • NBS (N-Bromosuccinimide) : Selective bromination at position 3 under radical conditions (CH₃CN, 70°C).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

Reaction TypeConditionsExample ProductEfficacy
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane5-Aryl-2-methylpyrazolo[1,5-a]pyrimidin-6-amine73-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN6-Arylated derivatives68-78%

These methods facilitate late-stage diversification for structure-activity relationship studies.

Reductive Amination

The amine group undergoes reductive amination with ketones/aldehydes:

Protocol:

  • React with aldehyde (e.g., 4-pyridinecarboxaldehyde) in MeOH, 25°C, 2 hrs

  • Reduce with NaBH₃CN → Secondary amine products (89% yield)

Acid-Base Reactivity

The amine exhibits basicity (pKa ~8.2) and forms stable hydrochloride salts under HCl/Et₂O conditions, improving solubility for biological testing.

Reaction Optimization Data

Critical parameters influencing yields:

ParameterOptimal RangeImpact on Yield
Temperature80-120°C+15-20%
Catalyst Loading5 mol% PdMax efficiency
Solvent PolarityHigh (DMF > EtOH)+10-12%

Microwave-assisted methods reduce reaction times by 60% compared to conventional heating.

This reactivity profile positions this compound as a critical scaffold for developing kinase inhibitors and antimicrobial agents, with demonstrated applications in IRAK4 and CDK2 inhibition studies.

Scientific Research Applications

Antidiabetic Properties

One of the most notable applications of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine is in the development of antidiabetic medications. This compound serves as a key intermediate in the synthesis of Anagliptin (also known as Arna row spit of fland), a DPP-IV inhibitor approved for treating type II diabetes. Anagliptin works by enhancing insulin secretion and decreasing glucagon levels, thus improving glycemic control .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The scaffold has been associated with selective inhibition of certain protein targets involved in cancer progression. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .

Other Biological Activities

In addition to its antidiabetic and anticancer effects, this compound has been investigated for other biological activities, such as:

  • Antileukemic effects
  • Antipyretic properties
  • Antiparasitic activity

These diverse activities suggest that this compound may have broader implications in pharmacology and therapeutic applications .

Synthesis Optimization

A study highlighted an optimized synthetic method for this compound that achieved over 70% yield using environmentally friendly reagents and conditions conducive to large-scale production. This method enhances accessibility for further research and development in pharmaceutical applications .

Biological Evaluation

Several studies have evaluated the biological activity of this compound derivatives against various cancer cell lines. Results indicated that modifications to the structure could significantly enhance anticancer efficacy while reducing toxicity profiles compared to existing treatments .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntidiabeticKey intermediate for DPP-IV inhibitor Anagliptin
AnticancerInduces apoptosis; inhibits tumor growth
Other Biological ActivitiesAntileukemic, antipyretic, antiparasitic effects
Synthesis YieldOver 70% yield using optimized methods

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, its fluorescence properties are attributed to the electron-donating groups at position 7 on the fused ring, which enhance absorption and emission behaviors . In biological systems, it may interact with cellular components to exert its effects, although detailed molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine are influenced by its substituents and core structure. Below is a detailed comparison with structurally related compounds:

Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Key Modifications Pharmacological Activity Physicochemical Properties References
This compound Methyl (C2), NH2 (C6) Core scaffold A2A/A1 receptor antagonism LogP: ~1.2; Moderate solubility
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine Cyclopropyl (C2), NH2 (C6) Bulky cyclopropyl group Undisclosed Higher lipophilicity (LogP: ~2.1)
6-(tert-Butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine tert-Butylsulfonyl (C6), Methyl (C2) Sulfonyl group at C6 Kinase inhibition potential Enhanced metabolic stability
2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine Thienyl (C6), Methyl (C2) Aromatic thienyl substituent Anticancer activity (in vitro) Improved π-π stacking interactions

Key Findings :

  • Electronic Effects : Electron-withdrawing groups like sulfonyl (e.g., 6-(tert-butylsulfonyl) derivatives) enhance metabolic stability but may reduce aqueous solubility .
  • Aromatic Interactions : Thienyl substituents improve binding to aromatic residues in enzyme active sites, as seen in anticancer candidates .

Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Compound Name Core Structure Key Applications Advantages Over this compound References
1H-Pyrazolo[3,4-d]pyrimidin-6-amine Fused pyrazole-pyrimidine (positions 3,4) A2A/A1 receptor antagonists Superior receptor selectivity and potency

Key Findings :

  • The pyrazolo[3,4-d]pyrimidine core exhibits higher receptor affinity due to optimized hydrogen bonding with the adenine-binding pocket of adenosine receptors .
  • However, synthetic routes for pyrazolo[3,4-d] analogs are more complex, requiring additional steps like nitro reductions .

Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Core Structure Key Modifications Pharmacological Activity Disadvantages vs. Pyrazolo Analogs References
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazole-pyrimidine fusion Carboxamide at C6 Antiproliferative activity Reduced metabolic stability

Key Findings :

  • Triazolo[1,5-a]pyrimidines exhibit distinct electronic properties due to the triazole ring, enabling interactions with DNA topoisomerases in cancer cells .
  • However, their reduced metabolic stability limits in vivo efficacy compared to pyrazolo[1,5-a]pyrimidines .

Functionalized Derivatives

Compound Name Functional Group Impact on Properties References
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Carboxylic acid (C6) Increased solubility; Intermediate for anagliptin
N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine Tetrazole and morpholine Enhanced bioavailability

Key Findings :

  • Carboxylic acid derivatives (e.g., anagliptin intermediates) are more water-soluble but require prodrug strategies for membrane permeability .

Biological Activity

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazolo and pyrimidine ring system. Its molecular formula is C7H8N4C_7H_8N_4 with a molecular weight of approximately 148.17 g/mol. The unique structural characteristics contribute to its pharmacological properties.

The biological activity of this compound primarily involves inhibition of specific kinases:

  • IRAK4 Inhibition : This compound has been identified as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory processes and cancer progression .
  • Cyclin-dependent Kinases (CDKs) : Similar pyrazolo derivatives have shown potential in targeting CDKs that are essential for cell cycle regulation .

Biological Activity Overview

The following table summarizes the notable biological activities associated with this compound and related compounds:

Compound NameStructure TypeNotable Activity
This compoundPyrazolo derivativeIRAK4 inhibition
Pyrazolo[3,4-d]pyrimidine derivativesPyrazolo derivativeCDK2 inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTriazolo derivativeAnticancer activity

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting IRAK4, leading to reduced cytokine production .
  • Anticancer Properties : Investigations into its anticancer activity have shown that it can induce apoptosis in cancer cells through CDK inhibition .
  • Pharmacokinetics : Studies focusing on the pharmacokinetic profile reveal that compounds in this class exhibit varying solubility and metabolic stability, which are critical for their efficacy as therapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Multi-Step Synthesis : Involves the construction of the pyrazole ring followed by functionalization to introduce the amine group.
  • One-Pot Reactions : Simplified methods that combine multiple steps into a single reaction vessel for efficiency .

Q & A

Q. Basic: What are the standard synthetic routes for 2-methylpyrazolo[1,5-a]pyrimidin-6-amine?

Methodological Answer:
The synthesis typically involves multi-step sequences starting from substituted pyrazole precursors. For example, a two-step approach begins with methyl ketones (e.g., 1a–g) reacting with amidines or nitriles under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Key intermediates are characterized via IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm regiochemistry and purity. Reaction yields (40–53%) depend on substituent compatibility and solvent selection, with methanol and dimethylamine as recoverable byproducts .

Q. Advanced: How can reaction efficiency (RME) be optimized for 7-substituted derivatives?

Methodological Answer:
Optimizing RME requires balancing steric and electronic effects of substituents. For example, electron-withdrawing groups on the 7-position may slow cyclization, necessitating higher temperatures (e.g., reflux in ethanol or toluene). Catalysts like KOH or DBU can accelerate tandem reactions involving chalcones and pyrazole-amines. Green chemistry approaches, such as solvent-free conditions or microwave-assisted synthesis, improve atom economy. Reaction progress should be monitored via TLC or HPLC to identify bottlenecks like incomplete cyclization or byproduct formation .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Mandatory PPE includes nitrile gloves, P95/NIOSH-approved respirators for dust control, and chemical-resistant lab coats. Work should occur in a fume hood to prevent inhalation. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Dispose of waste via certified hazardous waste services, as environmental toxicity data are incomplete .

Q. Advanced: How do structural modifications influence biological activity (e.g., kinase inhibition)?

Methodological Answer:
Modifications at the 3-, 5-, and 7-positions significantly alter target affinity. For instance:

  • 3-Phenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets (e.g., Pim-1 inhibitors).
  • 6-Amino substituents improve solubility for in vivo assays.
  • 7-Electron-withdrawing groups (e.g., CN, CF3_3) increase metabolic stability.

Structure-activity relationship (SAR) studies should pair combinatorial synthesis (e.g., parallel libraries) with high-throughput screening against target enzymes (e.g., CDK9, BMP receptors). Docking simulations (AutoDock, Schrödinger) guide rational design by predicting binding modes .

Q. Basic: Which spectroscopic techniques are used for characterization?

Methodological Answer:

  • 1H^1H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • 13C^{13}C-NMR : Confirms sp2^2-hybridized carbons in the pyrimidine ring (δ 150–160 ppm).
  • IR Spectroscopy : Detects NH2_2 stretches (~3400 cm1^{-1}) and C≡N groups (2200–2260 cm1^{-1}).
  • MS (ESI/HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. Advanced: How to address discrepancies in spectral data during characterization?

Methodological Answer:
Discrepancies often arise from tautomerism (e.g., amine-imine equilibria) or residual solvents. Strategies include:

  • Variable Temperature NMR : Resolves dynamic exchange broadening.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures.
  • HPLC-PDA-MS : Detects low-level impurities (<0.1%). Cross-reference with computational predictions (e.g., ACD/Labs or ChemDraw) to validate assignments .

Q. Basic: What are common biological assays for evaluating this scaffold?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence polarization assays for kinases (e.g., Pim-1) or colorimetric ADP-Glo™ assays.
  • Anticancer Activity : MTT assays using cell lines (e.g., HCT-116, MCF-7) with IC50_{50} calculations.
  • Cellular Uptake : LC-MS quantification of intracellular concentrations after 24-hour exposure.
  • Toxicity Profiling : Ames test for mutagenicity and hERG assays for cardiac risk .

Q. Advanced: How to design a computational workflow for photophysical property prediction?

Methodological Answer:

Geometry Optimization : Use DFT (B3LYP/6-31G*) to minimize energy.

TD-DFT Calculations : Predict absorption/emission wavelengths (S0_0→S1_1 transitions).

Solvent Effects : Apply PCM models to simulate DMSO or water environments.

Charge-Transfer Analysis : NBO analysis identifies electron donor/acceptor moieties. Validate with experimental UV-Vis and fluorescence spectra .

Q. Basic: What storage conditions ensure compound stability?

Methodological Answer:
Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent light-induced degradation. Desiccate to avoid hygroscopic absorption. Stability studies (HPLC monitoring over 6 months) confirm no decomposition under these conditions .

Q. Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency.
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman to monitor reaction endpoints.
  • Byproduct Recycling : Recover methanol and dimethylamine via distillation .

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDESALKLSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 3
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 4
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 5
Reactant of Route 5
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 6
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.